Isoxazole hydrochloride
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Overview
Description
Isoxazole hydrochloride is a compound that belongs to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .
Preparation Methods
Isoxazole hydrochloride can be synthesized through various methods. One common synthetic route involves the [3 + 2] cycloaddition of nitrile oxides with alkynes. This reaction typically requires the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment . Industrial production methods often employ microwave-assisted synthesis to achieve higher yields and shorter reaction times .
Chemical Reactions Analysis
Isoxazole hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include lithium aluminium hydride for reduction and tert-butyl nitrite for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of isoxazole-linked esters using lithium aluminium hydride yields alcohol derivatives .
Scientific Research Applications
Isoxazole hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazole derivatives have been studied for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents . This compound is also used in the development of drugs that act as GABAA receptor agonists, COX-2 inhibitors, and immunosuppressants .
Mechanism of Action
The mechanism of action of isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives act as GABAA receptor agonists, which modulate the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system . Other derivatives act as COX-2 inhibitors, which reduce inflammation by inhibiting the enzyme cyclooxygenase-2 . The specific mechanism of action depends on the structure of the isoxazole derivative and its target.
Comparison with Similar Compounds
Isoxazole hydrochloride can be compared with other similar compounds such as oxazole, thiazole, and imidazole. These compounds also belong to the class of five-membered heterocyclic compounds but differ in the heteroatoms present in the ring. For example, oxazole contains one oxygen and one nitrogen atom, similar to isoxazole, but the positions of these atoms are different . Thiazole contains one sulfur and one nitrogen atom, while imidazole contains two nitrogen atoms . This compound is unique due to its specific arrangement of oxygen and nitrogen atoms, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C3H4ClNO |
---|---|
Molecular Weight |
105.52 g/mol |
IUPAC Name |
1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C3H3NO.ClH/c1-2-4-5-3-1;/h1-3H;1H |
InChI Key |
YUKUDJRCHPSDGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1.Cl |
Origin of Product |
United States |
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